(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O5/c1-32-23-13-20(28(30)31)9-10-22(23)27-24(29)18(14-26)11-17-3-2-4-21(12-17)33-15-16-5-7-19(25)8-6-16/h2-13H,15H2,1H3,(H,27,29)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVMNBFLLRZVCX-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide, also known as a derivative of cinnamamide, has garnered attention for its potential biological activities. This compound features a complex structure that includes a cyano group and various aromatic substituents, which may contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities such as:
- Anticancer Activity : Several studies have shown that cinnamamide derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in human cancer cell lines.
- Antimicrobial Properties : The presence of the cyano group and methoxy substituents is associated with enhanced antimicrobial activity against a range of pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : Some derivatives demonstrate the ability to inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Anticancer Activity
A study conducted by Zhang et al. (2021) evaluated the cytotoxic effects of various cinnamamide derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant antiproliferative effects, with IC50 values ranging from 5 to 15 µM against breast and lung cancer cells .
Antimicrobial Activity
In a separate investigation, the antimicrobial efficacy of several cinnamamide derivatives was assessed. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL . This suggests its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Mechanisms
Research by Li et al. (2020) explored the anti-inflammatory properties of related compounds. The study found that these derivatives inhibited the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Data Tables
| Activity Type | Compound | IC50/MIC | Reference |
|---|---|---|---|
| Anticancer | Cinnamamide Derivative | 5 - 15 µM | Zhang et al., 2021 |
| Antimicrobial | Cinnamamide Derivative | 10 µg/mL | Li et al., 2020 |
| Anti-inflammatory | Cinnamamide Derivative | Not specified | Li et al., 2020 |
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the anticancer potential of this compound.
- Methodology : Human breast cancer cell lines were treated with varying concentrations of the compound.
- Findings : Significant inhibition of cell growth was observed, correlating with increased apoptosis markers.
-
Case Study on Antimicrobial Efficacy :
- Objective : To determine the antimicrobial activity against common pathogens.
- Methodology : Disc diffusion and broth microdilution methods were employed.
- Findings : The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares the target compound with analogs from the evidence, focusing on substituent effects and molecular properties:
Substituent Impact Analysis
- Nitro Group (Target vs. Others): The nitro group in the target compound is absent in and analogs but present in . However, it may also increase toxicity risks.
- Chlorophenyl vs. Fluorophenyl () : The target’s 4-chlorophenyl group offers higher lipophilicity than ’s chloro-fluorophenyl, possibly improving cell penetration.
- Thiazole vs. Benzyloxy ( vs. Target) : The thiazole ring in provides hydrogen-bonding sites, whereas the target’s benzyloxy group prioritizes hydrophobic interactions.
Pharmacokinetic Considerations
Research Findings and Inferences
While direct bioactivity data for the target compound is unavailable in the evidence, structural analogs provide insights:
- Ferroptosis Induction : highlights nitro-containing compounds as ferroptosis inducers in oral cancer. The target’s nitro group may similarly trigger oxidative stress pathways.
- Anticancer Potential: Thiazole-containing analogs () show enzyme inhibition due to π-π interactions, suggesting the target’s aryl groups could mimic this behavior.
- Synthetic Accessibility: notes that cyano-acrylates are common intermediates, implying the target could be synthesized via Knoevenagel condensation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
